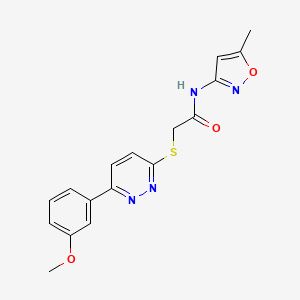
2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, with the molecular formula C17H16N4O3S and a molecular weight of 356.4 g/mol, is an emerging compound of interest in medicinal chemistry. This compound is characterized by its unique structural features that may confer significant biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methylisoxazol-3-yl)acetamide
- Molecular Formula : C17H16N4O3S
- Molecular Weight : 356.4 g/mol
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to interact with various cellular pathways involved in cancer progression. Compounds with similar structural motifs have been documented to inhibit tumor cell proliferation and induce apoptosis. For example, thioacetamide derivatives have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound may involve:
- Inhibition of Cytokine Production : Similar compounds have been shown to inhibit the secretion of pro-inflammatory cytokines.
- Targeting Specific Enzymes : The presence of a thioether group may enable interactions with specific enzymes involved in inflammatory and cancer pathways.
- Modulation of Cell Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer biology.
In Vitro Studies
In vitro studies on related compounds demonstrate their effectiveness in inhibiting IL-1β production and other inflammatory mediators. For example, a study highlighted the synthesis of pyridazinone derivatives that showed significant inhibition of IL-1β production in stimulated cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the methoxyphenyl group and isoxazole moiety likely contributes to its bioactivity. Research into similar compounds indicates that modifications to these groups can enhance potency and selectivity against specific biological targets .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 g/mol |
| Purity | Typically ≥95% |
| Potential Activities | Anti-inflammatory, Anticancer |
| Known Mechanisms | Cytokine inhibition, Apoptosis |
Propriétés
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-8-15(21-24-11)18-16(22)10-25-17-7-6-14(19-20-17)12-4-3-5-13(9-12)23-2/h3-9H,10H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODJMRWTGSCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














